molecular formula C17H18ClNO2 B12537892 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol CAS No. 681509-00-2

4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol

Cat. No.: B12537892
CAS No.: 681509-00-2
M. Wt: 303.8 g/mol
InChI Key: PCSIOOLNXPDAMW-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol typically involves the reaction of 4-chlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; conditions: acidic or basic medium, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent such as ethanol or tetrahydrofuran, room temperature to reflux.

    Substitution: Amines, thiols; conditions: presence of a base, elevated temperatures.

Major Products Formed:

Scientific Research Applications

4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine
  • 4-(4-Chlorophenyl)-4-piperidinol
  • 4-(4-Chlorophenyl)-4-piperidinone

Comparison: 4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol is unique due to its specific structural features, such as the presence of both a phenol and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness in scientific research .

Properties

CAS No.

681509-00-2

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

4-[4-(4-chlorophenoxy)piperidin-1-yl]phenol

InChI

InChI=1S/C17H18ClNO2/c18-13-1-7-16(8-2-13)21-17-9-11-19(12-10-17)14-3-5-15(20)6-4-14/h1-8,17,20H,9-12H2

InChI Key

PCSIOOLNXPDAMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O

Origin of Product

United States

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